molecular formula C62H60F4N4O6 B12707800 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid CAS No. 104628-40-2

9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid

Cat. No.: B12707800
CAS No.: 104628-40-2
M. Wt: 1033.2 g/mol
InChI Key: WWDZPUQPHLVEPF-WXXKFALUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining consistent quality and reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with new functional groups, enhancing their chemical and biological properties .

Scientific Research Applications

9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Properties

CAS No.

104628-40-2

Molecular Formula

C62H60F4N4O6

Molecular Weight

1033.2 g/mol

IUPAC Name

9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C29H28F2N2O.C4H4O4/c2*30-21-9-3-7-19(17-21)23(20-8-4-10-22(31)18-20)12-6-16-32-29-24-11-1-2-13-25(24)33-26-14-5-15-27(34)28(26)29;5-3(6)1-2-4(7)8/h2*1-4,7-11,13,17-18,23,27,34H,5-6,12,14-16H2,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

WWDZPUQPHLVEPF-WXXKFALUSA-N

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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